
1-(2,3-Dihydropyrrol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propionyl-2-pyrroline is an organic compound with the molecular formula C7H11NO. It is known for its distinctive aroma, often described as a roasted or popcorn-like scent. This compound is a derivative of pyrroline and is structurally characterized by a propionyl group attached to the nitrogen atom of the pyrroline ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propionyl-2-pyrroline can be synthesized through various methods. One common approach involves the reaction of Boc-proline with a suitable reagent to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the proper formation of the compound.
Industrial Production Methods: In industrial settings, the production of 1-Propionyl-2-pyrroline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propionyl-2-pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the propionyl group and the pyrroline ring, which can interact with different reagents under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-Propionyl-2-pyrroline, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form reduced derivatives.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Propionyl-2-pyrroline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which 1-Propionyl-2-pyrroline exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aroma is primarily due to its ability to bind to olfactory receptors, triggering sensory responses. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-1-pyrroline: Known for its similar aroma, often found in baked goods and certain types of rice.
2-Propionyl-1-pyrroline: Another structural isomer with comparable properties and applications.
Uniqueness: 1-Propionyl-2-pyrroline stands out due to its specific structural configuration and the unique combination of the propionyl group with the pyrroline ring. This configuration imparts distinct chemical and sensory properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
185958-72-9 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-(2,3-dihydropyrrol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3,5H,2,4,6H2,1H3 |
InChI-Schlüssel |
DULZYNQGXJKFLM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC=C1 |
Kanonische SMILES |
CCC(=O)N1CCC=C1 |
Synonyme |
1H-Pyrrole,2,3-dihydro-1-(1-oxopropyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
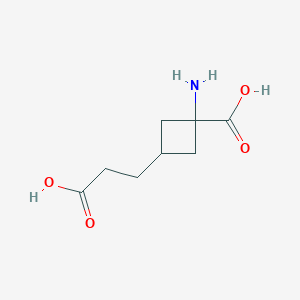


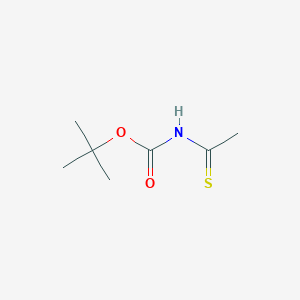
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)
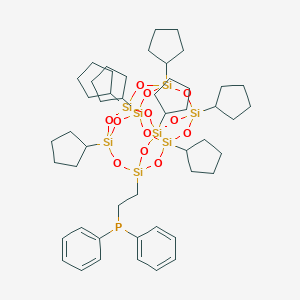

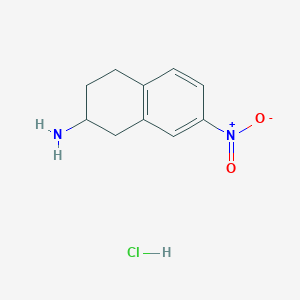

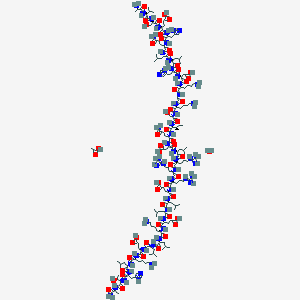
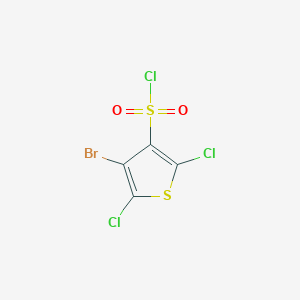

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)
